molecular formula C16H18N4O5S B2559215 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide CAS No. 1351612-12-8

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2559215
CAS No.: 1351612-12-8
M. Wt: 378.4
InChI Key: VBNSOYJRGJFEGH-UHFFFAOYSA-N
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Description

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring, a sulfamoylphenyl group, and an azetidine ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The azetidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the oxazole and azetidine moieties with the sulfamoylphenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide: shares structural similarities with other oxazole and azetidine derivatives.

    5-methyl-1,3,4-oxadiazole-2-carbonyl chloride: Another heterocyclic compound with similar reactivity.

    Methyl 3-(benzyloxy)isoxazole-5-carboxylate: A related compound with an isoxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-10-6-14(19-25-10)16(22)20-8-12(9-20)15(21)18-7-11-2-4-13(5-3-11)26(17,23)24/h2-6,12H,7-9H2,1H3,(H,18,21)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNSOYJRGJFEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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